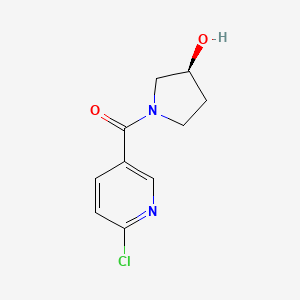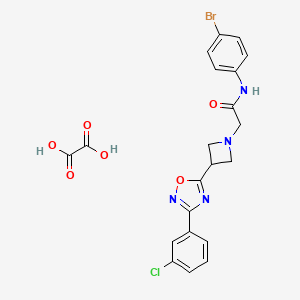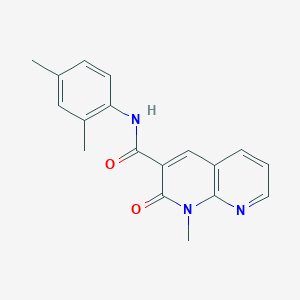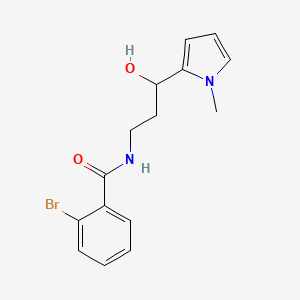
2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and contains a bromine atom, a hydroxyl group, and a pyrrole ring.
Aplicaciones Científicas De Investigación
Structural Analysis and Dopamine Receptor Interaction
The X-ray structures of benzamides, including compounds closely related to the chemical structure of interest, have been analyzed to understand their conformation and interaction with dopamine receptors. Such studies provide insights into the differences in dopamine receptor blocking activity based on lipophilicity and solid-state conformations. For instance, the orientation of the carboxamide moiety and its impact on the formation of hydrogen-bonded pseudo-rings have been discussed in detail. The folded conformation of the side chain in these benzamides suggests a specific mode of interaction with dopamine receptors, highlighting the importance of planar conformations for efficient pi-pi stacking interactions (Högberg et al., 1986).
Antidopaminergic Properties and Synthesis
Further research into benzamides has led to the synthesis of compounds with potent antidopaminergic properties. These studies explore the structural requirements for receptor interaction, showing the synthesis process from corresponding benzoic acids and evaluating the stereoelectronic requirements for bioactive conformations. This research supports the hypothesis that certain structural orientations maintain the necessary intramolecular hydrogen bonding for effective receptor interaction, providing a foundation for developing compounds with low extrapyramidal side effects (Högberg et al., 1990).
Novel Synthesis Methods for Antagonists
A practical synthesis method for an orally active CCR5 antagonist demonstrates the innovative approaches in synthesizing complex molecules, including benzamides. This method involves a series of reactions, including esterification, Claisen-type reaction, and Suzuki−Miyaura reaction, showcasing the versatility of synthetic chemistry in creating molecules with potential therapeutic applications (Ikemoto et al., 2005).
Nonsteroidal Modulators and Synthesis Challenges
The synthesis of novel nonsteroidal progestrone receptor modulators involves multiple reaction steps, highlighting the complex nature of synthesizing new molecules for scientific research. This process involves Grignard reagent addition, ring closure, and Suzuki coupling among other steps, illustrating the challenges and intricacies of chemical synthesis in developing new therapeutic agents (Xiao Yong-mei, 2013).
Propiedades
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-18-10-4-7-13(18)14(19)8-9-17-15(20)11-5-2-3-6-12(11)16/h2-7,10,14,19H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUZFHZBGZMGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

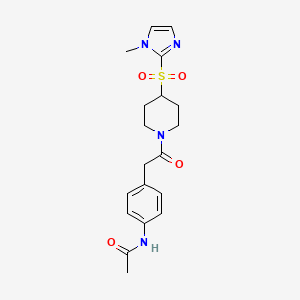
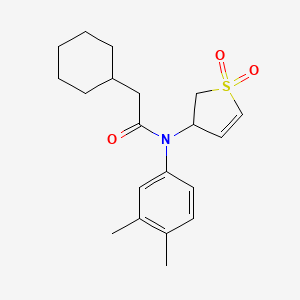
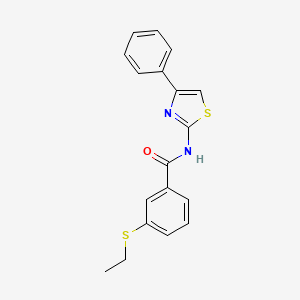
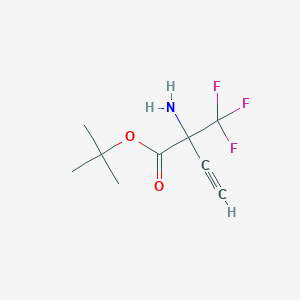
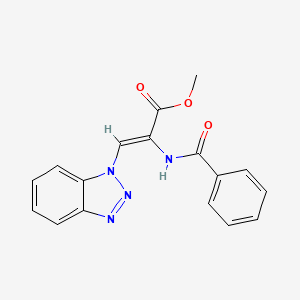
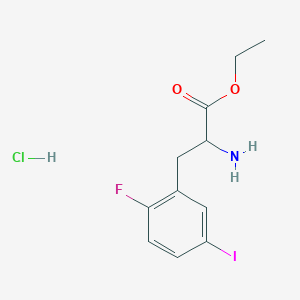
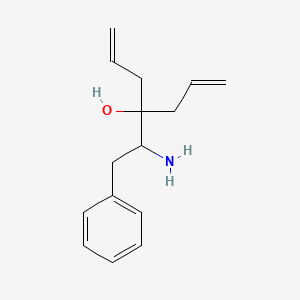
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)
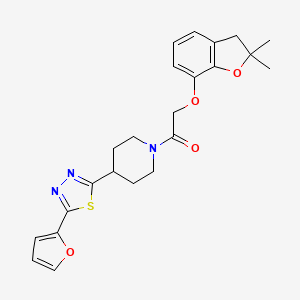
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
